Ethyl 3-Hydroxy-3-(4-methyl-5-thiazolyl)propanoate
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Overview
Description
Ethyl 3-Hydroxy-3-(4-methyl-5-thiazolyl)propanoate is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(4-methyl-5-thiazolyl)propanoate typically involves the reaction of ethyl acetoacetate with 4-methyl-5-thiazolylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(4-methyl-5-thiazolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(4-methyl-5-thiazolyl)propanoate.
Reduction: Formation of ethyl 3-hydroxy-3-(4-methyl-5-thiazolyl)propanol.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(4-methyl-5-thiazolyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs with anticancer and antiviral activities.
Industry: Used in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(4-methyl-5-thiazolyl)propanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in microbial and cancer cell metabolism.
Pathways Involved: It may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular processes in microbes and cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-methyl-5-thiazolyl)acetate
- Ethyl 3-(4-methyl-5-thiazolyl)propanoate
- Ethyl 3-Hydroxy-3-(4-methyl-5-thiazolyl)butanoate
Uniqueness
Ethyl 3-Hydroxy-3-(4-methyl-5-thiazolyl)propanoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its hydroxyl group allows for additional chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H13NO3S |
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Molecular Weight |
215.27 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(4-methyl-1,3-thiazol-5-yl)propanoate |
InChI |
InChI=1S/C9H13NO3S/c1-3-13-8(12)4-7(11)9-6(2)10-5-14-9/h5,7,11H,3-4H2,1-2H3 |
InChI Key |
UPFKGKSOECFIMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(N=CS1)C)O |
Origin of Product |
United States |
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